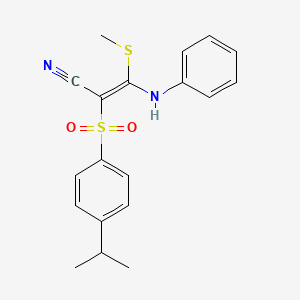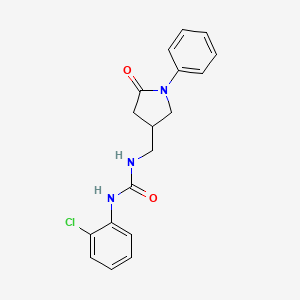
1-(2-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in agricultural practices to enhance the growth and development of fruits, vegetables, and ornamental plants. CPPU has also been studied for its potential applications in scientific research, particularly in the field of plant biology.
Scientific Research Applications
Toxic Effects of Chlorophenols in Fish
Chlorophenols (CPs) are environmental contaminants that can accumulate in organisms through food chains, leading to toxic effects in aquatic organisms, particularly fish. CPs induce oxidative stress, affect the immune system by altering cell counts and suppressing immune responses, disrupt endocrine function, and at higher concentrations, induce apoptosis via various pathways. At lower concentrations, they promote cell proliferation and foster environments prone to cancer by increasing mutation rates and oxidative DNA lesions. This suggests a need for understanding similar compounds' environmental impacts and potential toxicity mechanisms (Ge et al., 2017).
Urea Biosensors
Urea biosensors have seen significant advancements for detecting and quantifying urea concentrations. These biosensors utilize enzymes like urease as bioreceptor elements and employ various materials for enzyme immobilization. Such advancements highlight the potential for developing sensitive detection systems for compounds related to urea, offering insights into applications in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors as Potential Drugs
The study of urease inhibitors underscores the therapeutic potential of targeting enzymatic pathways involved in infections caused by certain bacteria in the gastric and urinary tracts. This highlights the possibility of exploring urea derivatives for their inhibitory effects on specific biochemical pathways, suggesting a route for drug development and therapeutic applications (Kosikowska & Berlicki, 2011).
Applications in Drug Design
Ureas play a crucial role in drug design due to their unique hydrogen-binding capabilities. They are incorporated in small molecules displaying a broad range of bioactivities, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the relevance of exploring urea derivatives in the medicinal chemistry field for developing new therapeutic agents (Jagtap et al., 2017).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-8-4-5-9-16(15)21-18(24)20-11-13-10-17(23)22(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKQCOTBSZIMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)
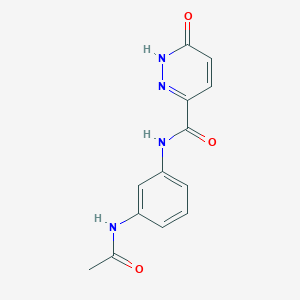
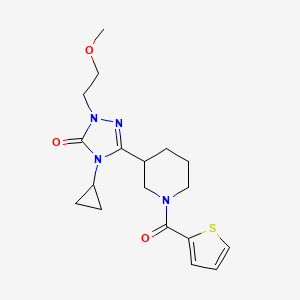
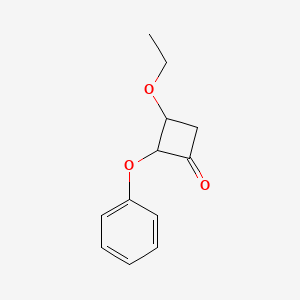

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)
![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)
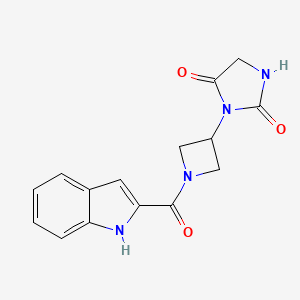

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
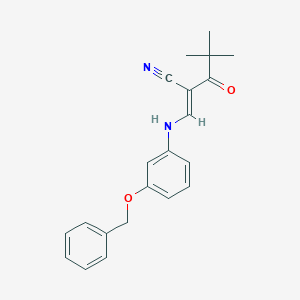

![N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/no-structure.png)
